molecular formula C22H20F4N4O B14122143 Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-

Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-

Cat. No.: B14122143
M. Wt: 432.4 g/mol
InChI Key: DFLIKCVIUDYGOH-MOPGFXCFSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-5-(4-methylphenyl)-7-(trifluoromethyl)-, (5R,7S)-: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of acyclic reagents and advanced synthetic techniques to achieve efficient and scalable synthesis. The development of these methods has been driven by the need for high-yield and cost-effective production processes .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, anxiety, and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives involves their interaction with specific molecular targets and pathways. These compounds may act as inhibitors of enzymes or receptors, modulating various biological processes. The exact mechanism depends on the specific structure and functional groups of the compound .

Properties

Molecular Formula

C22H20F4N4O

Molecular Weight

432.4 g/mol

IUPAC Name

(5R,7S)-N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H20F4N4O/c1-13-2-6-15(7-3-13)18-10-19(22(24,25)26)30-20(29-18)17(12-28-30)21(31)27-11-14-4-8-16(23)9-5-14/h2-9,12,18-19,29H,10-11H2,1H3,(H,27,31)/t18-,19+/m1/s1

InChI Key

DFLIKCVIUDYGOH-MOPGFXCFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)F)N2)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)F)N2)C(F)(F)F

Origin of Product

United States

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